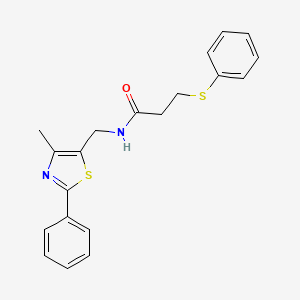
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesized derivatives of propanamide, including those related to N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide, have been investigated for their antimicrobial activities. Studies have shown notable activity against bacteria and fungi. Compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide exhibited significant antifungal activity, while others displayed anti-gram-positive bacterial activity (Evren et al., 2020).
Anticancer Potential
- Some derivatives related to N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide have shown potential in anticancer research. These compounds were synthesized and tested against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives displayed high selectivity and induced apoptosis, although not as high as the standard, cisplatin (Evren et al., 2019).
Antibacterial and Antifungal Agents
- Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, closely related to N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide, have been synthesized and showed significant antibacterial and antifungal activities. Some compounds were as effective as standard antibacterial and antifungal agents (Helal et al., 2013).
Propriétés
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-15-18(25-20(22-15)16-8-4-2-5-9-16)14-21-19(23)12-13-24-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDBDTVQZQYEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)
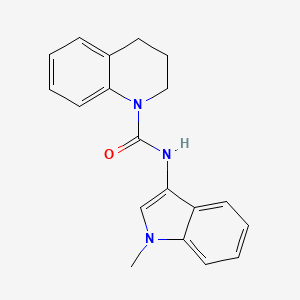
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)
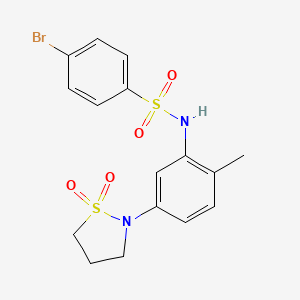
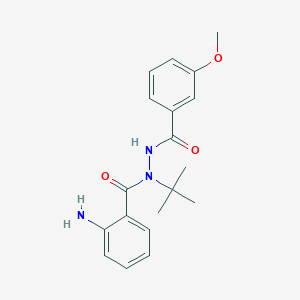
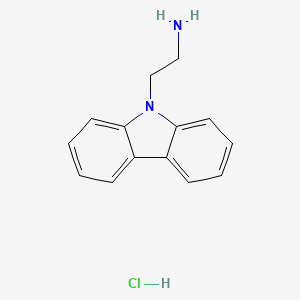
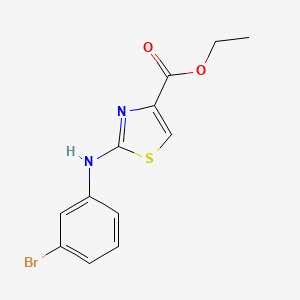

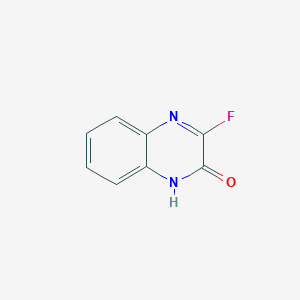
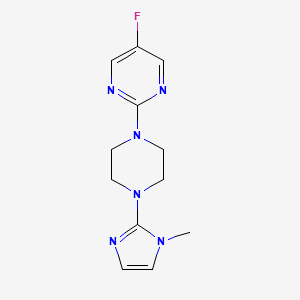
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
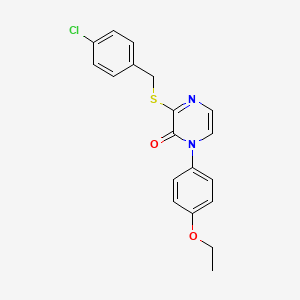
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)